2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine
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Overview
Description
2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the difluoro-pyrrolidinylmethyl group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination, and difluoro-pyrrolidine derivatives for the subsequent substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. These methods may include continuous flow reactions and the use of automated synthesis equipment to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Exploration as a precursor in the synthesis of pharmaceutical agents.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(pyrrolidin-1-ylmethyl)-pyridine: Lacks the difluoro substitution.
2-Chloro-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine: Chlorine instead of bromine.
2-Bromo-5-(3,3-difluoro-piperidin-1-ylmethyl)-pyridine: Piperidine ring instead of pyrrolidine.
Uniqueness
The presence of both bromine and the difluoro-pyrrolidinylmethyl group in 2-Bromo-5-(3,3-difluoro-pyrrolidin-1-ylmethyl)-pyridine may confer unique chemical properties, such as increased reactivity or specific binding interactions in biological systems, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-bromo-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-9-2-1-8(5-14-9)6-15-4-3-10(12,13)7-15/h1-2,5H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJKFCMJFJRNBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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